![molecular formula C12H14Cl2N2O2 B5794383 N-(2,6-dichlorophenyl)-2-morpholin-4-ylacetamide](/img/structure/B5794383.png)
N-(2,6-dichlorophenyl)-2-morpholin-4-ylacetamide
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Overview
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis
Molecular structure analysis often involves techniques like X-ray crystallography, NMR spectroscopy, and IR spectroscopy to determine the 3D structure and bonding within the molecule .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes the conditions required for the reaction, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, density, molar mass, and specific heat capacity. Chemical properties might include reactivity, flammability, and types of chemical reactions the compound can undergo .Scientific Research Applications
- Ni2+ and Cu2+ Complexes : Researchers have synthesized [Ni-(L)2] and [Cu-(L)2] complexes. These structures exhibit distorted square planar geometries around the metal centers. The calculated and experimental data align well, and Hirshfeld surface analysis reveals various intermolecular contacts. Importantly, these complexes show potential as CYP3A4 inhibitors . Simulations indicate appreciable binding to CYP3A4, which could enhance the shelf-lives of chemotherapeutic compounds for adsorption .
- N-(2,6-dichlorophenyl)-o-aminophenylacetic acid : This compound demonstrates anti-inflammatory action. Its sodium salt, along with N-(2,6-dichlorophenyl)-anthranilic acid and its sodium salt, exhibits promising effects in mitigating inflammation .
- SI-613 : Intra-articular administration of SI-613 significantly suppresses pain responses in rats. Its analgesic effects surpass those of hyaluronic acid (HA) and other treatments. SI-613 holds potential for managing arthritis-related pain .
- Dithiocarbamates, including L, find applications in photochemistry and catalysis. Their coordination chemistry provides structural information for diverse applications .
- L and related dithiocarbamates play roles in agriculture and analytical chemistry. They are used in various formulations and as precursors for metal sulfide nanoparticles .
- L-based compounds exhibit antibacterial and antioxidant activities. These properties make them potential candidates for therapeutic applications .
Metal Complexes for CYP3A4 Inhibition
Anti-Inflammatory Properties
Analgesic Effects in Arthritis
Photochemistry and Catalysis
Agriculture and Analytical Chemistry
Antibacterial and Antioxidant Properties
Mechanism of Action
Target of Action
The primary target of N-(2,6-dichlorophenyl)-2-morpholin-4-ylacetamide is the Tyrosine-protein kinase ABL1 . This protein plays a key role in regulating cell growth and survival, and its dysregulation is implicated in several types of cancer.
Pharmacokinetics
One study found that a related compound, diclofenac etalhyaluronate (si-613), reached its maximum concentration in the synovium on day 1 after administration, and gradually declined to a low level by day 28
Action Environment
The action environment of N-(2,6-dichlorophenyl)-2-morpholin-4-ylacetamide is likely to be influenced by various factors, including the presence of other compounds, the pH of the environment, and the temperature. For example, a related compound, diclosulam, is a soil-applied herbicide that is non-volatile and may leach to groundwater . It is moderately persistent in soil systems and has a high potential for bioaccumulation
Safety and Hazards
properties
IUPAC Name |
N-(2,6-dichlorophenyl)-2-morpholin-4-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl2N2O2/c13-9-2-1-3-10(14)12(9)15-11(17)8-16-4-6-18-7-5-16/h1-3H,4-8H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLMVHNZKOMIZER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(=O)NC2=C(C=CC=C2Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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